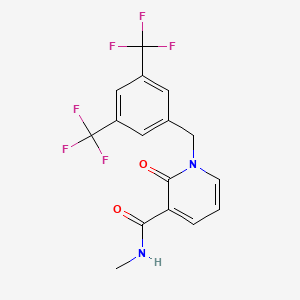

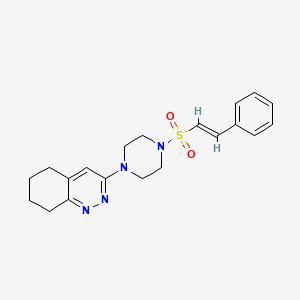

![molecular formula C18H16FN3O3S2 B2965657 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941474-03-9](/img/structure/B2965657.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using various methods.

科学的研究の応用

Anticancer Activity

This compound has shown promise in the field of oncology. Derivatives of this molecule have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For instance, isoxazole derivatives exhibited significant anti-cancer activity, particularly against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM . The compound induced G2/M cell cycle arrest and increased p53 levels, leading to apoptosis via mitochondrial-dependent pathways .

Cell Cycle Regulation

The ability to regulate the cell cycle is crucial in cancer treatment. The compound has been observed to induce G2/M cell cycle arrest in treated cells. This effect is associated with the activation of p53, a protein that plays a vital role in controlling cell division and apoptosis .

Apoptosis Induction

Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells. The compound has been found to alter the balance of key mitochondrial proteins such as Bcl-2 and Bax, accelerating the expression of caspases and leading to apoptosis .

p53 Activation

The compound acts as a potential small-molecule activator of p53. By regulating the equilibrium between rapid cell proliferation and apoptosis, it offers a strategic advantage in cancer therapy. The activation of p53 can lead to the repair of DNA damage or the elimination of cells with irreparable mutations .

Synthesis of Precursors for N-Heterocyclic Carbenes

In the field of organic chemistry, improved protocols have been reported for the synthesis of thiazolium precatalysts from primary amines, carbon disulfide, and alpha-halogenoketones using derivatives of this compound. These precatalysts are important for various catalytic processes .

作用機序

Target of Action

The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is the p53 protein . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. It functions as a tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis .

Mode of Action

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide interacts with its target, the p53 protein, leading to its activation . This activation results in significant changes in the cell, including the induction of G2/M cell cycle arrest .

Biochemical Pathways

The activation of p53 by N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide affects several biochemical pathways. Notably, it alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis by accelerating the expression of caspases .

Result of Action

The result of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53, which leads to changes in the levels of key mitochondrial proteins and the acceleration of caspase expression .

特性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c19-13-6-7-15-16(11-13)26-18(20-15)21-17(23)12-4-3-5-14(10-12)27(24,25)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUAMHABOSUATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)

![Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B2965581.png)

![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2965589.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)